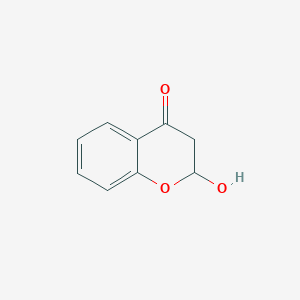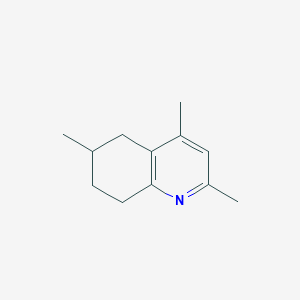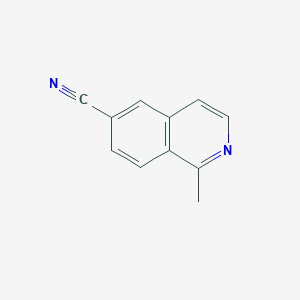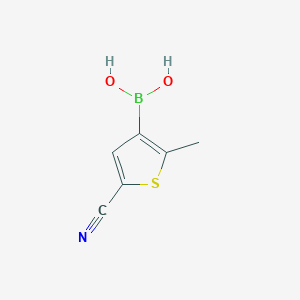
Methyl 2-(4-fluoropiperidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-fluoropiperidin-3-yl)acetate is an organic compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 4-position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoropiperidin-3-yl)acetate typically involves the following steps:
Formation of 4-fluoropiperidine: The starting material, 4-fluoropiperidine, can be synthesized through the fluorination of piperidine using appropriate fluorinating agents.
Acetylation: The 4-fluoropiperidine is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions: Methyl 2-(4-fluoropiperidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Methyl 2-(4-fluoropiperidin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Methyl 2-(4-fluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on the target molecules.
類似化合物との比較
Methyl 2-(4-fluoropiperidin-3-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(4-chloropiperidin-3-yl)acetate: Contains a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.
Methyl 2-(4-bromopiperidin-3-yl)acetate:
Methyl 2-(4-methylpiperidin-3-yl)acetate: Contains a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H14FNO2 |
|---|---|
分子量 |
175.20 g/mol |
IUPAC名 |
methyl 2-(4-fluoropiperidin-3-yl)acetate |
InChI |
InChI=1S/C8H14FNO2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h6-7,10H,2-5H2,1H3 |
InChIキー |
PQTWDHFAVHJVIL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CNCCC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)



